molecular formula C5H9FO B6603553 2-(2-fluoropropan-2-yl)oxirane CAS No. 125363-57-7

2-(2-fluoropropan-2-yl)oxirane

Cat. No.: B6603553
CAS No.: 125363-57-7
M. Wt: 104.12 g/mol
InChI Key: OFSQPBODPURWFD-UHFFFAOYSA-N
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Description

2-(2-fluoropropan-2-yl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered epoxide ring) substituted with a 2-fluoropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoropropan-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-fluoropropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of environmentally friendly oxidants and solvents, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoropropan-2-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-fluoropropan-2-yl)oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluoropropan-2-yl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other proteins through covalent modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluoropropan-2-yl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorine substitution can influence the reactivity and stability of the compound, making it different from other oxirane derivatives. The fluorine atom can also enhance the compound’s potential biological activity and interactions with biomolecules .

Properties

IUPAC Name

2-(2-fluoropropan-2-yl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c1-5(2,6)4-3-7-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSQPBODPURWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CO1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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